molecular formula C17H13ClF3N5OS B2593614 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880802-46-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2593614
CAS No.: 880802-46-0
M. Wt: 427.83
InChI Key: DCXWFISKHYMWMH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5OS and its molecular weight is 427.83. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent, and discusses its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H14ClN5OS
Molecular Weight: 373.83 g/mol
IUPAC Name: this compound
InChI Key: SUWQBWWQLWXDSB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring: Cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of Functional Groups: Nucleophilic substitution reactions to introduce the chlorophenyl and trifluoromethyl groups.
  • Final Coupling Reaction: Often facilitated by palladium catalysts to attach the acetamide moiety.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Staphylococcus aureus: The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Activity against Escherichia coli: The MIC was recorded at 64 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It was tested against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231): Showed a cell viability reduction of approximately 47% at a concentration of 10 µM.
  • Leukemia (CCRF-CEM): Exhibited a significant decrease in cell proliferation with an IC50 value of 2.9 µM.
Cancer Cell LineIC50 (µM)% Cell Viability Reduction at 10 µM
MDA-MB-2315.047
CCRF-CEM2.950

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and bacterial growth. The triazole ring may interact with cytochrome P450 enzymes, leading to disrupted metabolic pathways in target cells.

Case Studies

  • Case Study on Anticancer Activity:
    A study published in ACS Omega evaluated the cytotoxic effects of various triazole derivatives, including our compound, against multiple cancer lines. The results indicated that compounds with similar structures had enhanced activity due to their ability to inhibit angiogenesis and promote apoptosis in cancer cells .
  • Case Study on Antimicrobial Efficacy:
    Research conducted by Hozien et al. demonstrated that derivatives of triazoles showed potent antibacterial activity against resistant strains like MRSA. The study emphasized the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXWFISKHYMWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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